molecular formula C18H19N3O3S B11603256 6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 617694-60-7

6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B11603256
CAS No.: 617694-60-7
M. Wt: 357.4 g/mol
InChI Key: VIJMLXFRYLFOOS-RVDMUPIBSA-N
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Description

6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a heterocyclic compound that belongs to the thiazolo[3,2-b][1,2,4]triazine family. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and a benzylidene group substituted with a pentyloxy chain. The molecular formula of this compound is C18H19N3O3S, and it has a molecular weight of 357.434 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves the condensation of appropriate thiazole and triazine precursors under controlled conditions. One common method involves the reaction of 2-amino-4-methylthiazole with 2-(pentyloxy)benzaldehyde in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the laboratory synthesis methods .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyloxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Biological Activity

6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique combination of thiazole and triazine structures, which contributes to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O3SC_{18}H_{19}N_{3}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure includes a pentyloxy group attached to a benzylidene moiety and a methyl group at the 6-position of the thiazole ring. This specific arrangement of functional groups is believed to be responsible for its biological activity.

Biological Activities

Preliminary studies have indicated that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains. For instance, it demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.008 μg/mL against Staphylococcus pneumoniae and Streptococcus pyogenes .
  • Anticancer Potential : In vitro studies have evaluated its antiproliferative activity against different cancer cell lines. The compound exhibited notable activity against breast and colon cancer cells, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects : Some derivatives of this compound have been reported to possess anti-inflammatory properties, making them candidates for further pharmacological exploration .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific biological targets at the molecular level. Studies have suggested that it may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties.

Compound NameStructural FeaturesBiological Activity
6-Methyl-2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dionePentyloxy instead of hexyloxyAntimicrobial
6-Methyl-2-(3-phenoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dionePhenoxy group substitutionAnticancer
(E)-6-benzyl-2-[3-methoxy-4-(pentyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dioneBenzyl substitutionAnti-inflammatory

The structural variations among these compounds significantly influence their biological activities. For instance, the introduction of different alkoxy groups alters their antimicrobial effectiveness and anticancer properties.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Anticancer Studies : In a study evaluating the antiproliferative effects on breast cancer cell lines (MCF-7), this compound exhibited an IC50 value of approximately 15 μM after 48 hours of treatment .
  • Antimicrobial Efficacy : A comparative study demonstrated that this compound was more effective than standard antibiotics against resistant strains of Staphylococcus aureus, showcasing its potential as a novel antimicrobial agent .

Properties

CAS No.

617694-60-7

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

(2E)-6-methyl-2-[(2-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C18H19N3O3S/c1-3-4-7-10-24-14-9-6-5-8-13(14)11-15-17(23)21-18(25-15)19-16(22)12(2)20-21/h5-6,8-9,11H,3-4,7,10H2,1-2H3/b15-11+

InChI Key

VIJMLXFRYLFOOS-RVDMUPIBSA-N

Isomeric SMILES

CCCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C)S2

Canonical SMILES

CCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)C)S2

Origin of Product

United States

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